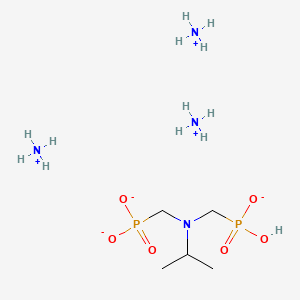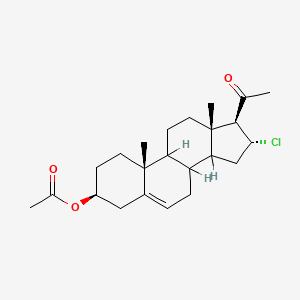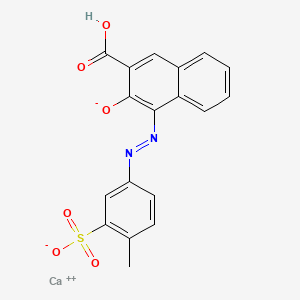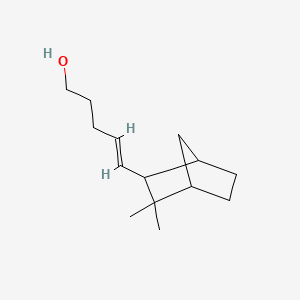![molecular formula C30H28N6O18S5 B12680803 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate CAS No. 82199-09-5](/img/structure/B12680803.png)
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate is a complex organic compound with the molecular formula C30H28N6O18S5 and a molecular weight of 920.898 g/mol This compound is notable for its unique structure, which includes a benzenediazonium group and multiple sulfonyl and carbamoyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate typically involves multiple steps, starting with the preparation of the sulfooxyethylsulfonyl phenyl carbamoyl intermediate. This intermediate is then reacted with benzenediazonium sulfate under controlled conditions to form the final compound. The reaction conditions often include maintaining a specific temperature range and pH to ensure the stability of the diazonium group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to achieve high purity levels, which are crucial for its applications in sensitive fields such as medicine and biology .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The sulfonyl groups enhance the compound’s solubility and facilitate its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium chloride
- 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium nitrate
- 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium phosphate
Uniqueness
Compared to similar compounds, 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate is unique due to its sulfate counterion, which can influence its solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and specific reactivity profiles .
Propriétés
Numéro CAS |
82199-09-5 |
|---|---|
Formule moléculaire |
C30H28N6O18S5 |
Poids moléculaire |
920.9 g/mol |
Nom IUPAC |
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate |
InChI |
InChI=1S/2C15H13N3O7S2.H2O4S/c2*16-18-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)26(20,21)9-8-25-27(22,23)24;1-5(2,3)4/h2*1-7,10H,8-9H2,(H-,17,19,22,23,24);(H2,1,2,3,4) |
Clé InChI |
FUHLOCKYVJFPIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NC(=O)C2=CC=C(C=C2)[N+]#N.C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NC(=O)C2=CC=C(C=C2)[N+]#N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


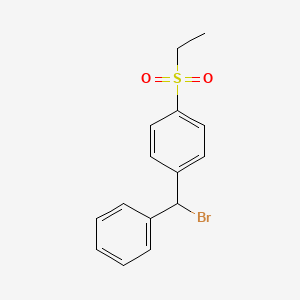
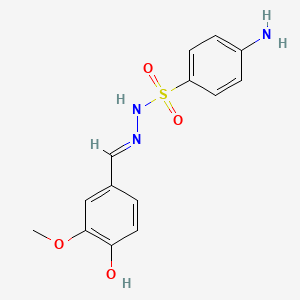
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
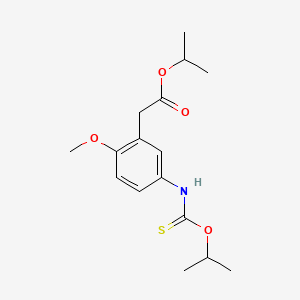
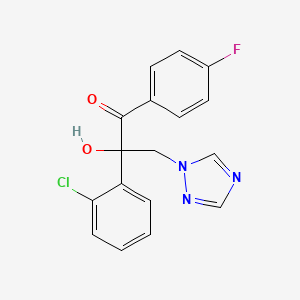
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)

